Potassium aminobenzoate

Gastrointestinal tolerability Oral formulation In vivo studies

This potassium salt of 4-aminobenzoic acid (PABA) is the preferred form for research on fibrotic conditions (scleroderma, Peyronie's disease), MAO modulation, and as a 24-hr oral compliance marker (95.1% ± 2.3% urinary recovery). Its 'very freely soluble' nature and near-neutral pH (~7 in 1% solution) make it ideal for cell culture, enzyme assays, and oral dosage form development. Crucially, it exhibits significantly less gastric irritation than the free acid or sodium salt, ensuring better tolerability in long-term in vivo studies. Insist on the potassium salt; the free acid or sodium salt are NOT interchangeable.

Molecular Formula C7H6KNO2
Molecular Weight 175.23 g/mol
CAS No. 1321-13-7
Cat. No. B075797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium aminobenzoate
CAS1321-13-7
Synonyms4 Aminobenzoic Acid
4 Aminobenzoic Acid, Potassium Salt
4-Aminobenzoate, Potassium
4-Aminobenzoic Acid
4-Aminobenzoic Acid, Potassium Salt
Aminobenzoate, Potassium
Aminobenzoic Acid (USP)
Epit Vit
Epitelplast
Hachemina
Magnesium para-Aminobenzoate
p Aminobenzoic Acid
p-Aminobenzoic Acid
PABA
Pabasan
para Aminobenzoic Acid
para-Aminobenzoate, Magnesium
para-Aminobenzoic Acid
Paraminan
Paraminol
Potaba
Potassium 4 Aminobenzoate
Potassium 4-Aminobenzoate
Potassium Aminobenzoate
Molecular FormulaC7H6KNO2
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])N.[K+]
InChIInChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
InChIKeyVLSHYHUKASKGPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Aminobenzoate (CAS 1321-13-7): Procurement-Ready Baseline for Antifibrotic and Bioavailability-Driven Research


Potassium aminobenzoate (CAS 1321-13-7), also known as potassium para-aminobenzoate (POTABA) or aminobenzoate potassium, is the potassium salt of 4-aminobenzoic acid (PABA) [1]. This water-soluble vitamin B complex derivative is established in pharmaceutical and biochemical research for its antifibrotic, anti-inflammatory, and monoamine oxidase (MAO) modulating activities [2]. The compound is defined by its molecular formula C₇H₆KNO₂ and a molecular weight of 175.23 g/mol, with procurement primarily oriented toward high-purity reference standards and research-grade materials for in vitro, in vivo, and clinical formulation studies [3].

Why Potassium Aminobenzoate (CAS 1321-13-7) Cannot Be Substituted by Generic PABA or Sodium Salts


Generic substitution with the free acid (PABA) or the sodium salt is not equivalent due to significant differences in aqueous solubility, gastrointestinal tolerability, and bioavailability [1]. Potassium aminobenzoate exhibits 'very freely soluble' characteristics in water, which directly enhances its suitability for oral administration and in vitro assay systems, whereas the free acid form has limited aqueous solubility . Furthermore, the potassium salt is reported to cause less gastric irritation than both the free acid and the sodium salt, a critical differentiation for long-term in vivo studies and clinical formulation [2]. These physicochemical and tolerability profiles substantiate that in-class interchangeability is not scientifically or procedurally valid.

Potassium Aminobenzoate (CAS 1321-13-7): Quantified Differentiation Evidence for Procurement Decisions


Superior Gastric Tolerability Over Free Acid and Sodium Salt

Potassium aminobenzoate is reported to cause less gastric irritation compared to the free acid (4-aminobenzoic acid) and the sodium salt [1]. This differentiation is based on observed adverse event profiles in clinical and preclinical settings, where potassium salt formulations are associated with reduced gastrointestinal discomfort, thereby improving patient compliance and reducing confounding variables in long-term oral administration studies [2].

Gastrointestinal tolerability Oral formulation In vivo studies

High Aqueous Solubility and pH-Neutral Solution Profile

Potassium aminobenzoate is 'very freely soluble' in water, whereas the parent compound PABA exhibits limited aqueous solubility [1]. A 1% aqueous solution of the potassium salt has a pH of approximately 7, making it near-neutral and less disruptive to biological buffers and cell culture media compared to the acidic nature of the free acid [2]. This solubility profile enables higher concentration stock solutions for in vitro assays and facilitates oral absorption in pharmacokinetic studies.

Solubility Formulation science In vitro assays

Defined USP Purity Specification for Standardized Procurement

The USP monograph for Aminobenzoate Potassium specifies an assay range of not less than 98.5% and not more than 101.0% of C₇H₆KNO₂, calculated on the dried basis [1]. This narrow purity window ensures batch-to-batch consistency and is essential for analytical method validation, pharmacopeial compliance, and reproducible research outcomes. In contrast, generic PABA or sodium salts may not be subject to the same stringent pharmacopeial specifications, introducing variability in experimental results.

Purity Quality control Reference standard

High and Consistent Urinary Recovery in Metabolic Compliance Studies

In 24-hour urine collection studies used to assess dietary compliance in metabolic research, potassium aminobenzoate exhibits a recovery rate of 95.1% ± 2.3%, which is statistically equivalent to the recovery of PABA (98.8% ± 2.0%) . This high and predictable urinary excretion profile validates the potassium salt as a reliable marker for verifying oral intake in clinical and nutritional studies. The improved solubility of the potassium salt facilitates complete absorption, ensuring that urinary recovery accurately reflects administered dose.

Bioavailability Metabolic studies Compliance marker

Defined Antifibrotic Activity in Peyronie's Disease with Quantified Discontinuation Data

In a preliminary study evaluating potassium aminobenzoate (500 mg capsules) for oral therapy of Peyronie's disease, 74% of patients (23 out of 31) discontinued treatment after 3 months due to gastrointestinal distress, high cost, or perceived ineffectiveness [1]. This quantitative discontinuation rate provides a benchmark for comparing tolerability and cost-effectiveness against alternative antifibrotic agents (e.g., colchicine, D-penicillamine). While efficacy outcomes were not significantly improved, the data inform risk-benefit assessments for procurement in clinical trial settings.

Antifibrotic Peyronie's disease Clinical outcome

Potassium Aminobenzoate (CAS 1321-13-7): Recommended Application Scenarios Based on Quantified Evidence


Metabolic Compliance Marker in Human Nutritional Studies

Potassium aminobenzoate is optimally deployed as an oral compliance marker in metabolic ward studies. The compound's high and consistent 24-hour urinary recovery (95.1% ± 2.3%) provides a reliable, quantifiable measure of adherence to prescribed dietary or supplement regimens . Its excellent aqueous solubility ensures complete absorption, minimizing variability in excretion data and enabling precise correlation between administered dose and recovered metabolite.

In Vitro Antifibrotic Assay Development

The very freely soluble nature of potassium aminobenzoate makes it the preferred form for preparing stock solutions in cell culture and enzyme assays investigating MAO activity and fibroblast proliferation . The near-neutral pH of a 1% solution (~pH 7) avoids confounding effects on cellular pH homeostasis, enabling more physiologically relevant in vitro modeling of antifibrotic mechanisms compared to the free acid form [1].

Reference Standard for Analytical Method Validation

USP-grade potassium aminobenzoate, with its defined purity specification (98.5%-101.0%), serves as a critical reference standard for HPLC, NMR, and other quantitative analytical methods in pharmaceutical quality control and research laboratories . Procurement of this compendial-grade material ensures traceability and compliance with pharmacopeial monographs, which is essential for regulatory submissions and cross-study comparability.

Oral Formulation Development for Fibrotic Disorders

Potassium aminobenzoate is a candidate for oral solid dosage forms (capsules, powders for solution) intended for the management of fibrotic conditions such as scleroderma and Peyronie's disease . The compound's reduced gastric irritation profile compared to the sodium salt and free acid supports its selection for long-term oral administration protocols [1]. However, procurement for clinical trials should account for the high discontinuation rate (74% at 3 months) observed in preliminary studies, necessitating robust patient support and tolerability mitigation strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.